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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide serves as a comprehensive resource for utilizing Acaryochloris

marina as a model organism for Chlorophyll d (Chl d) research. This unique cyanobacterium's

ability to harness far-red light through its Chl d-based photosynthetic machinery presents a

compelling subject for fundamental and applied scientific inquiry.

Introduction to Acaryochloris marina
Acaryochloris marina is a unicellular cyanobacterium distinguished by its primary

photosynthetic pigment, Chlorophyll d, which absorbs far-red light (700-750 nm).[1] First

identified in 1993, this organism has been isolated from various marine environments, often as

an epiphyte on red algae or associated with tunicates in light-filtered niches.[1] Its unique

adaptation to utilize a spectral region of light largely inaccessible to other oxygenic phototrophs

makes it an invaluable model for studying the outer limits of photosynthetic energy conversion.

Genomically, A. marina possesses a large and complex genome of approximately 8.3 Mb,

including nine plasmids, which is thought to contribute to its adaptability.[2] Its photosynthetic

apparatus features Photosystem I (PSI) and Photosystem II (PSII) reaction centers where

Chlorophyll a is largely replaced by Chlorophyll d.[2][3]
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The following tables summarize key quantitative data derived from various studies on A.

marina, providing a comparative overview for experimental design and interpretation.

Table 1: Growth and Pigment Characteristics under Different Light Regimes

Parameter Visible Light (VIS)
Near-Infrared Light
(NIR)

Reference

Maximal Cell-Specific

Growth Rate (day⁻¹)
0.38 0.64 [4]

Population Doubling

Time (days)
1.82 1.09 [4]

Chlorophyll d

Concentration (pg

cell⁻¹)

- 0.2 [4]

Chlorophyll a

Concentration (pg

cell⁻¹)

- 0.007 [4]

Chlorophyll a/d Ratio 0.229 0.033 [4]

Saturating Irradiance

(Eₖ) (μmol photons

m⁻² s⁻¹)

>250 (blue light)
No clear saturation at

365
[4]

Table 2: Photosystem I Composition and Energetics
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Component Characteristic Reference

Primary Electron Donor (P₇₄₀)
Dimer of Chlorophyll d and its

epimer, Chlorophyll d'
[5]

Primary Electron Acceptor (A₀) Pheophytin a [3]

Pigment Composition per

Monomer

~77 Chlorophylls, 13 α-

carotenes, 2 phylloquinones
[3]

Redox Mid-point Potential (Eₘ)

of P₇₄₀

+425 to +450 mV (similar to

P₇₀₀)
[6]

Excitation Energy Requirement

for P*₇₄₀
1.68 eV (5% less than P₇₀₀) [2]

Photosynthetic Efficiency (at

735 nm)
40 ± 1% [2]

Experimental Protocols
This section provides detailed methodologies for key experiments involving Acaryochloris

marina.

Cultivation of Acaryochloris marina
Objective: To cultivate A. marina for experimental use.

Materials:

Acaryochloris marina strain (e.g., MBIC11017)

KESM medium or MBG-11 medium with high iron

200-ml cell culture flasks or 50-ml Erlenmeyer flasks

Shaking incubator

Light source: Near-infrared (NIR) LEDs (centered at 720 nm) or white light (halogen or

fluorescent lamps)
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Protocol:

Prepare KESM medium (salinity of 30) or MBG-11 medium supplemented with 20 mM TES

(pH 8.35) and a higher concentration of iron (Fe-EDTA).[4][7]

Inoculate the sterile medium with an A. marina culture to an initial optical density at 730 nm

(OD₇₃₀) of ~0.5.[7]

Incubate the cultures at 28-30°C on a shaking incubator at 100-125 rpm.[4][7]

Provide a 12h/12h light/dark cycle with an irradiance of 15-40 μmol photons m⁻² s⁻¹.[4][7]

For biofilm studies, cells can be immobilized in alginate beads.[4]

Pigment Extraction and HPLC Analysis
Objective: To extract and quantify chlorophylls and carotenoids from A. marina.

Materials:

A. marina cell pellet

Methanol (100%), Ethanol (96%), or Acetone (90%)

Liquid nitrogen

Mortar and pestle

Centrifuge

HPLC system with a photodiode array (PDA) detector

Reversed-phase C18 column (e.g., Spherisorb ODS-2)

Solvents for HPLC (e.g., water, methanol, acetone, ethyl acetate)

Protocol:

Harvest cells by centrifugation and freeze the pellet in liquid nitrogen.
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Grind the frozen pellet to a fine powder in a mortar and pestle kept cold with liquid nitrogen.

Extract the pigments by adding cold 90% methanol (or 96% ethanol/90% acetone) and

homogenizing.[4][8] Incubate on ice for 30 minutes in the dark.[9]

Centrifuge at 5,000 x g for 10 minutes to pellet cell debris.[4]

Filter the supernatant through a 0.22 µm PTFE filter.

Inject the filtered extract into the HPLC system.

A typical elution gradient for pigment separation starts with a high concentration of a polar

solvent mixture (e.g., water/methanol) and gradually increases the concentration of a less

polar solvent (e.g., acetone or ethyl acetate).[8]

Monitor the elution profile at 440 nm for carotenoids and chlorophylls, and at 697 nm

specifically for Chl d.[5]

Quantify pigments by comparing peak areas to those of known standards.

Isolation of Photosystem I (PSI) Complexes
Objective: To isolate and purify PSI complexes from A. marina.

Materials:

A. marina cell pellet

Buffer solutions (e.g., Tris-HCl, MES-NaOH)

Detergents (e.g., β-dodecyl maltoside (DoDM), n-octyl-β-D-glucopyranoside (OG))

Sucrose solutions for density gradient centrifugation

Anion exchange chromatography column

Ultracentrifuge

Protocol:
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Harvest A. marina cells and resuspend them in a suitable buffer.

Break the cells using a French press or sonication.

Isolate thylakoid membranes by differential centrifugation.

Solubilize the thylakoid membranes with a detergent mixture, for example, 0.8% (w/v) β-

DoDM and 0.2% (w/v) OG, for 1 hour in the dark at 4°C.[10]

Remove unsolubilized material by centrifugation at 30,000 x g for 30 minutes at 4°C.[10]

Load the solubilized protein complexes onto a sucrose density gradient (e.g., 10-30%) and

centrifuge at high speed.

Alternatively, for higher purity, the solubilized material can be first passed through an anion

exchange column to enrich for chlorophyll-containing complexes.[11]

Collect the green bands corresponding to PSI complexes. The trimeric form of PSI is

typically found in a higher density region of the gradient.

Characterize the isolated complexes by spectroscopy and SDS-PAGE.

Gene Expression Analysis via RT-qPCR
Objective: To quantify the expression of specific genes in A. marina in response to different

conditions.

Materials:

A. marina cell pellets from different experimental conditions

TRIzol reagent or a suitable RNA extraction kit

Chloroform

Isopropanol

Ethanol (75%)
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DNase I

Reverse transcriptase and associated reagents

qPCR master mix (e.g., containing SYBR Green or EvaGreen)

Gene-specific primers

qPCR instrument

Protocol:

RNA Extraction:

Homogenize the cell pellet in TRIzol reagent.[12][13]

Add chloroform, mix, and centrifuge to separate the phases.[12]

Transfer the aqueous phase to a new tube and precipitate the RNA with isopropanol.[12]

Wash the RNA pellet with 75% ethanol and resuspend in RNase-free water.[13]

DNase Treatment:

Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

Reverse Transcription (cDNA Synthesis):

Synthesize first-strand cDNA from the purified RNA using a reverse transcriptase, random

primers or gene-specific primers, and dNTPs.[14]

Quantitative PCR (qPCR):

Prepare the qPCR reaction mixture containing the cDNA template, forward and reverse

primers for the gene of interest, and a qPCR master mix.

Run the qPCR reaction in a real-time PCR instrument using a standard cycling program

(e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

[14]
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Analyze the amplification data to determine the relative expression levels of the target

gene, normalizing to a suitable reference gene.

Visualizations: Pathways and Workflows
The following diagrams, created using the DOT language, illustrate key biological processes

and experimental workflows relevant to Acaryochloris marina research.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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